Sodium glycerophosphate
Overview
Description
Synthesis Analysis
Although direct synthesis details of sodium glycerophosphate specifically were not found, insights can be drawn from related phosphates' synthesis processes. For instance, sodium phosphate synthesis can involve glycerol purification, highlighting a potential route for synthesizing sodium glycerophosphate by incorporating glycerol into the process (Yatish et al., 2018).
Molecular Structure Analysis
The molecular structure of sodium glycerophosphate is crucial for its chemical behavior and interactions. Related compounds, such as sodium molybdenum(V) hydroxymonophosphate, exhibit complex structures with sodium octahedra forming three-dimensional frameworks, which could offer insights into the structural aspects of sodium glycerophosphate (Leclaire et al., 1998).
Chemical Reactions and Properties
Sodium glycerophosphate participates in various chemical reactions due to its phosphate group, which is a key functional component in many biochemical processes. Comparative studies on substrates like sodium beta-glycerophosphate highlight its role in enzymatic assays, suggesting its reactivity and interaction with biological molecules (Schwartz et al., 1960).
Physical Properties Analysis
The physical properties of sodium glycerophosphate, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific data on sodium glycerophosphate was not found, the study of similar sodium phosphate compounds provides valuable information on potential physical properties, including solubility in water and thermal stability (Guesdon et al., 2004).
Scientific Research Applications
Clinical Chemistry and Medical Research :
- Sodium glycerophosphate has been used as a substrate in the assay of serum alkaline phosphatase activities. This is crucial for clinical chemistry and diagnostic applications (Schwartz, Kessler, & Bodansky, 1960).
- It's also instrumental in studies related to tooth mineralization, as seen in research on the short-term mineralization of dentin and enamel (Fujiwara, Sakakura, & Nawa, 1991).
Corrosion Science :
- In corrosion science, di-sodium β-glycerophosphate (GPH) has been investigated as a non-toxic inhibitor for the corrosion of steel, particularly for concrete reinforcement (Monticelli, Frignani, Brunoro, Trabanelli, Zucchi, & Tassinari, 1993).
Biomedical Applications :
- The use of chitosan/β-sodium glycerophosphate thermosensitive hydrogel in biomedical applications has been limited by slow gelation and weak mechanical resistance. Research has explored enhancing its properties for better biocompatibility and mechanical strength (Deng, Kang, Zhang, Yang, & Yang, 2017).
Nutrition and Food Science :
- In nutrition and food science, sodium glycerophosphate has been studied for its interaction with components of parenteral nutrition, assessing its pharmacokinetic profiles and safety (Topp, Hochfeld, Bark, Grossmann, Joukhadar, Westphal, Straatsma, & Rothenburger, 2011).
Energy and Environmental Science :
- Sodium glycerophosphate has been utilized in the synthesis of sodium phosphate for biodiesel production from dairy waste scum oil, demonstrating its relevance in renewable energy research (Yatish, Lalithamba, Suresh, & Dayananda, 2018).
Dentistry :
- The anti-caries mode of action of glycerophosphate, specifically calcium glycerophosphate, has been a subject of study in dental research. This research has explored its potential in reducing the progression of caries (Lynch, 2004).
Microbiology and Fermentation Technology :
- Sodium glycerophosphate has been investigated as a phosphate source in a defined medium for Pichia pastoris fermentation, highlighting its importance in microbial growth and protein production processes (Zhang, Sinha, & Meagher, 2006).
Safety And Hazards
Sodium glycerophosphate can be dangerous if taken in large doses, as it can cause nausea, vomiting, diarrhea, and abdominal pain . It can also cause an electrolyte imbalance, which can lead to muscle weakness, confusion, and irregular heartbeat . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If inhaled or ingested, medical attention should be sought immediately .
properties
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBIENFFVFKRG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
Record name | Sodium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801014666 | |
Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Disodium alpha-glycerophosphate | |
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Solubility |
Soluble | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
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Mechanism of Action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
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Product Name |
Sodium glycerophosphate | |
CAS RN |
1300-25-0, 1334-74-3, 1555-56-2 | |
Record name | Glycerol, mono(dihydrogen phosphate), disodium salt. hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium glycerophosphate anhydrous | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium glycerophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09561 | |
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Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2) | |
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Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
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Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |
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Record name | Disodium glycerol phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.194 | |
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Record name | Disodium α-glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.823 | |
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Record name | SODIUM 1-GLYCEROPHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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